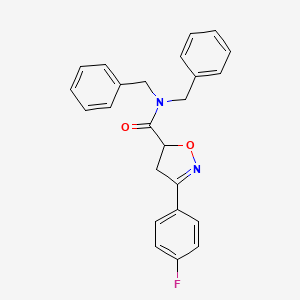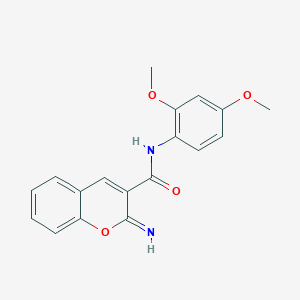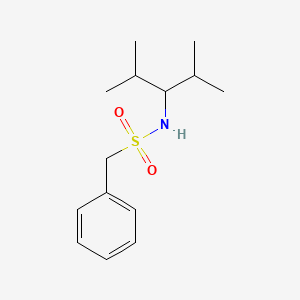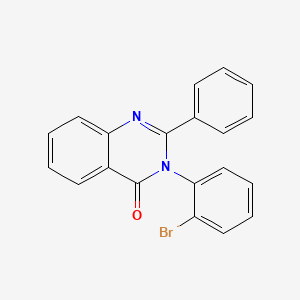![molecular formula C23H24N2OS B4732412 N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4732412.png)
N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea
説明
N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea, also known as DPPU, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmaceutical drug. DPPU is a urea derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further study.
作用機序
The mechanism of action of N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and oxidative stress. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further study. Studies have shown that this compound has anti-inflammatory, antioxidant, and anti-cancer properties that make it a potential candidate for the treatment of diseases such as cancer, arthritis, and Alzheimer's disease. This compound has also been shown to have a positive effect on liver and kidney function, as well as on the cardiovascular system.
実験室実験の利点と制限
N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities, making it readily available for use in research. This compound is also relatively non-toxic and has been shown to have low side effects. However, there are some limitations to the use of this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it difficult to design experiments to test its efficacy.
将来の方向性
There are several potential directions for future research on N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea. One area of interest is the development of this compound as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its efficacy in treating different diseases. Another area of interest is the development of new synthesis methods for this compound, which could improve its purity and yield. Additionally, research is needed to explore the potential of this compound for use in other applications, such as in the food and cosmetic industries.
科学的研究の応用
N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further study. One area of research that has focused on this compound is its potential use as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, antioxidant, and anti-cancer properties that make it a potential candidate for the treatment of diseases such as cancer, arthritis, and Alzheimer's disease.
特性
IUPAC Name |
1-(3,3-diphenylpropyl)-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c1-27-21-14-8-13-20(17-21)25-23(26)24-16-15-22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,17,22H,15-16H2,1H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWHJFDCMKHYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[3-(4-fluorophenyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4732384.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4732391.png)

![methyl (2-chloro-4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4732400.png)
![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4732401.png)


![4-allyl-3-(1,3-benzodioxol-5-yl)-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4732425.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea](/img/structure/B4732433.png)
